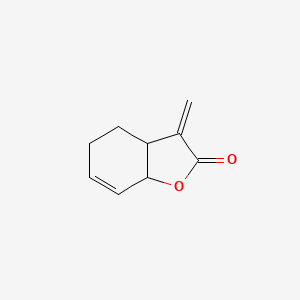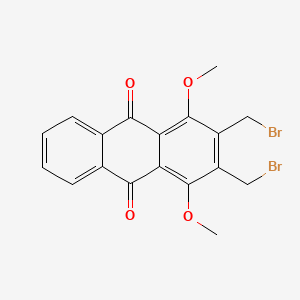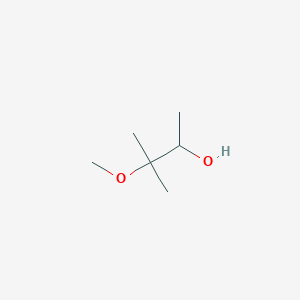
3-Methoxy-3-methylbutan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-3-methylbutan-2-ol is an organic compound with the molecular formula C6H14O2. It is a secondary alcohol and is known for its use as a solvent in various industrial applications. The compound is characterized by its non-toxic and non-volatile nature, making it an eco-friendly option for many uses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methoxy-3-methylbutan-2-ol can be synthesized through several methods. One common method involves the reaction of 3-methyl-2-butanone with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrogen halides (HX) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary alcohols.
Substitution: Halogenated compounds.
Applications De Recherche Scientifique
3-Methoxy-3-methylbutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the preparation of biological samples and as a solvent for biological assays.
Medicine: Utilized in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: Widely used in the production of paints, inks, fragrances, and industrial detergents due to its eco-friendly properties
Mécanisme D'action
The mechanism of action of 3-Methoxy-3-methylbutan-2-ol involves its interaction with various molecular targets. As a solvent, it facilitates the dissolution of other compounds, enhancing their reactivity and availability. The compound’s hydroxyl group can form hydrogen bonds with other molecules, influencing their behavior and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2-butanol: A secondary alcohol with similar solvent properties.
Isoamyl alcohol (3-Methylbutan-1-ol): Another isomer with comparable uses in industrial applications.
Uniqueness
3-Methoxy-3-methylbutan-2-ol stands out due to its non-toxic and non-volatile nature, making it a safer and more environmentally friendly option compared to other similar compounds. Its unique structure also allows for specific interactions in chemical and biological systems, enhancing its versatility .
Propriétés
Numéro CAS |
39250-87-8 |
|---|---|
Formule moléculaire |
C6H14O2 |
Poids moléculaire |
118.17 g/mol |
Nom IUPAC |
3-methoxy-3-methylbutan-2-ol |
InChI |
InChI=1S/C6H14O2/c1-5(7)6(2,3)8-4/h5,7H,1-4H3 |
Clé InChI |
SPILUUVIGQMCHL-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C)(C)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


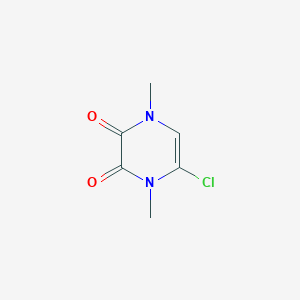
![1-[(2-Hydroxy-5-nitrophenyl)methyl]-4-phenylpiperidin-4-ol](/img/structure/B14000471.png)
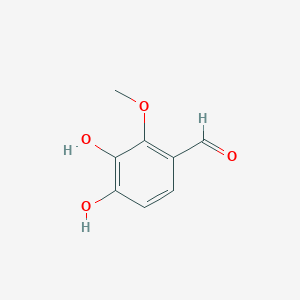
![2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]acetonitrile](/img/structure/B14000480.png)
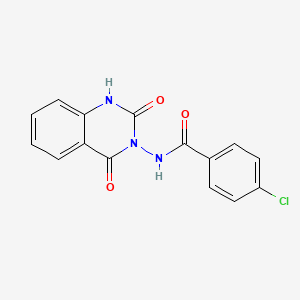
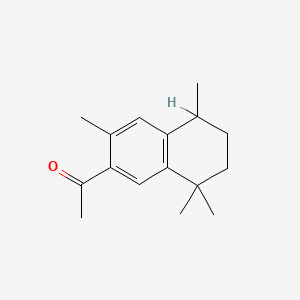

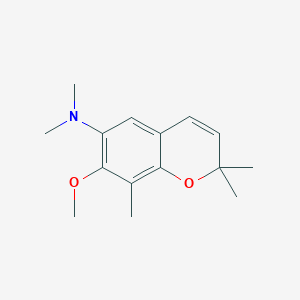
![2,2'-[Piperazine-1,4-diylbis(propane-3,1-diylimino)]bis(3-chloronaphthalene-1,4-dione)](/img/structure/B14000493.png)
![4-methyl-N-[(2,2,4,4-tetramethyl-3-oxocyclobutylidene)amino]benzenesulfonamide](/img/structure/B14000494.png)
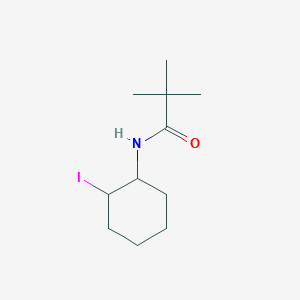
![1,4-Dimethyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14000509.png)
